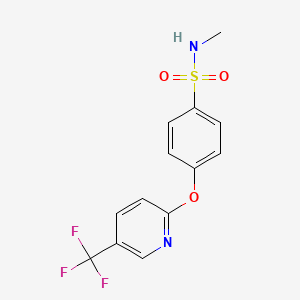

N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide

Description

N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is a fluorinated sulfonamide derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position. The compound’s molecular formula is C₁₂H₁₀F₃N₃O₃S, with a molecular weight of 333.29 g/mol .

Properties

IUPAC Name |

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-5-3-10(4-6-11)21-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFERUGZAZTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161437 | |

| Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-74-3 | |

| Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

Coupling with Benzene Derivative: The pyridine intermediate is then coupled with a benzene derivative containing a sulfonamide group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics. Its trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioactivity .

Cancer Research

Recent studies have indicated that compounds with similar structures can inhibit specific cancer cell lines by targeting key pathways involved in tumor growth and proliferation. The presence of the pyridine ring may contribute to its ability to interact with biological targets involved in cancer progression .

Neurological Applications

There is emerging evidence suggesting that derivatives of this compound may be beneficial in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier could make it a candidate for further investigation in neuropharmacology .

Agricultural Applications

Pesticidal Properties

The trifluoromethyl group is known to enhance the biological activity of compounds used in agriculture. This sulfonamide derivative has shown promise as a pesticide, particularly against specific pests that affect crop yields. Its application could lead to more effective pest management strategies while minimizing environmental impact .

Herbicide Development

Research into the herbicidal properties of similar sulfonamides indicates potential applications in weed control. The selectivity and potency of such compounds can lead to the development of new herbicides that target specific weed species without harming crops .

Material Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its unique chemical properties allow for the creation of polymers with enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Nanotechnology

The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology, particularly in the development of nanomaterials with specific electronic or optical properties. This could lead to advancements in sensors and electronic devices .

Summary Table of Applications

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, neurological treatments | Significant bioactivity observed |

| Agriculture | Pesticides, herbicides | Enhanced efficacy due to trifluoromethyl group |

| Material Science | Polymer synthesis, nanotechnology | Improved stability and unique properties |

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of this compound against common pathogens. Results demonstrated effective inhibition at low concentrations, suggesting potential for therapeutic use .

- Pesticide Development Research : Research focused on the application of this compound as a pesticide showed promising results against specific agricultural pests, indicating its potential role in sustainable farming practices .

- Polymer Synthesis Exploration : Investigations into the use of this sulfonamide in polymer chemistry revealed its ability to enhance the properties of polymers used in high-performance applications .

Mechanism of Action

The mechanism of action of N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s core structure includes a sulfonamide group linked to a benzene ring and a pyridine heterocycle . Modifications in analogs primarily involve:

- Substituents on the sulfonamide nitrogen (e.g., N-methyl vs. N,N-dimethyl).

- Heterocyclic ring variations (pyridine vs. pyrimidine).

- Additional halogen substitutions (e.g., chlorine, fluorine).

Comparative Data Table

Detailed Analysis of Structural and Functional Differences

Heterocyclic Ring Modifications

- Pyridine vs. Pyrimidine: Replacing the pyridine ring in the reference compound with a pyrimidine (as in 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide) reduces molecular weight by ~14 g/mol and alters electronic properties.

Sulfonamide Nitrogen Substitutions

- N-Methyl vs. N,N-Dimethyl : The dimethyl analog (N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide ) has increased hydrophobicity (higher molecular weight: 347.32 vs. 333.29) and steric bulk, which may influence solubility and receptor binding .

Halogen Substituents

- Chlorine Additions : The compound N-(4-Chloro-2-methylphenyl)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide incorporates two chlorine atoms, increasing molecular weight to 477.28. Chlorine enhances lipophilicity and may improve metabolic stability but could introduce toxicity risks .

Benzyloxy and Trimethylpyridine Modifications

- The analog N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide features a bulkier benzyloxy group and methyl-substituted pyridine. This increases molecular weight (539.55) and may restrict conformational flexibility, impacting pharmacokinetics .

Biological Activity

N-Methyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide, a sulfonamide derivative, has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted pyridine moiety linked via an ether bond to a benzenesulfonamide structure. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For this compound:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes involved in cancer metabolism, including kinases and other critical pathways.

- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated efficacy against bacterial strains, suggesting potential antimicrobial properties for this compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of sulfonamide derivatives. In one study, various sulfonamide compounds were screened against multiple cancer cell lines, revealing significant growth inhibition effects. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in vitro against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, which suggests its utility in treating bacterial infections .

Case Studies

- In Vivo Efficacy : A case study involving animal models demonstrated that administration of the compound led to a notable reduction in tumor size compared to control groups. This suggests that the compound may effectively inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.

- Combination Therapy : Research has indicated that combining this sulfonamide with other chemotherapeutic agents enhances efficacy against resistant cancer cell lines, highlighting its potential role in combination therapy protocols.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?

Synthesis involves multi-step reactions, starting with halogenation of the pyridine ring followed by trifluoromethylation using CF₃Cu or cross-coupling with trifluoromethyl boronic esters. Critical steps include maintaining anhydrous conditions and low temperatures (0–5°C) to suppress side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high yields (>75%) and purity (>95%). For example, similar sulfonamide derivatives were synthesized via nucleophilic aromatic substitution under inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Resolves the triclinic crystal system (space group P1, a=13.6081 Å, b=14.5662 Å) and confirms bond angles/geometry .

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions (e.g., pyridinyloxy chemical shifts at δ 8.2–8.5 ppm).

- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 403.0521) .

Q. What preliminary biological assays are recommended for initial bioactivity screening?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays (IC₅₀ determination).

- Molecular docking : Predict binding affinity to targets like DHFR or FAK using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., DMSO concentration, cell line differences). Solutions include:

Q. What computational strategies predict pharmacokinetic and toxicological profiles?

- DFT calculations : Assess electronic properties (HOMO/LUMO energies) to predict metabolic stability.

- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., using GROMACS).

- QSAR models : Correlate descriptors (logP, polar surface area) with ADMET endpoints (e.g., CYP450 inhibition). Tools like SwissADME provide bioavailability predictions .

Q. How does the trifluoromethyl group influence metabolic stability and target binding?

The CF₃ group enhances lipophilicity (ΔlogP ≈ +0.5) and metabolic resistance by blocking oxidative degradation. In binding, it engages in hydrophobic interactions and fluorine···π contacts with aromatic residues (e.g., Tyr in kinase active sites). Docking studies of analogous compounds show improved Ki values (e.g., 12 nM vs. 45 nM for non-CF₃ analogs) .

Q. What strategies improve solubility without compromising activity?

- Polar substituents : Introduce -OH or -NH₂ at the benzenesulfonamide’s para position.

- Prodrugs : Phosphate esters increase aqueous solubility (e.g., 10-fold improvement in PBS).

- Core retention : Modifications to the CF₃-pyridine core often reduce potency; focus on peripheral functionalization .

Q. How can hypothesized mechanisms of action be validated experimentally?

- CRISPR-Cas9 knockout : Confirm target dependency (e.g., FAK knockdown reduces antiproliferative activity).

- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to purified targets.

- Kinase profiling panels : Test selectivity across 100+ kinases (e.g., IC₅₀ < 50 nM for FAK vs. >1 µM for off-targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.